1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
This compound features a benzodioxin moiety fused to a pyrrolidin-2-one core, with a 4-(methylsulfonyl)piperazine group attached via a carbonyl linker. The methylsulfonyl group on the piperazine enhances electron-withdrawing properties, influencing solubility, receptor binding, and pharmacokinetic profiles. This structural combination is designed to optimize interactions with biological targets, particularly in therapeutic contexts such as enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C18H23N3O6S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H23N3O6S/c1-28(24,25)20-6-4-19(5-7-20)18(23)13-10-17(22)21(12-13)14-2-3-15-16(11-14)27-9-8-26-15/h2-3,11,13H,4-10,12H2,1H3 |
InChI Key |
GOPYGRATGINPGU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzodioxin moiety linked to a pyrrolidinone ring, with a piperazine substituent that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and potential therapeutic effects for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Enzyme Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in metabolic pathways. The following table summarizes the findings from various studies:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| α-Glucosidase | Competitive | 5.2 | |
| Acetylcholinesterase | Non-competitive | 12.3 | |
| MAO A | Reversible | 8.7 |
These results indicate that the compound exhibits significant enzyme inhibition, which is crucial for its potential use in treating metabolic disorders.
Case Study 1: Inhibition of α-Glucosidase
In a study aimed at evaluating the anti-diabetic potential of various sulfonamide derivatives, it was found that the compound effectively inhibited α-glucosidase activity. This inhibition is beneficial for managing postprandial blood glucose levels in T2DM patients. The study utilized an in vitro assay where the compound demonstrated a competitive inhibition pattern, suggesting its utility as a therapeutic agent in diabetes management.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as AD. The results indicated that the compound could enhance cholinergic neurotransmission by inhibiting acetylcholinesterase activity, thereby potentially improving cognitive functions in affected individuals.
Pharmacological Properties
The pharmacological profile of the compound has been characterized through various assays:
- Anti-inflammatory Activity : The compound demonstrated significant anti-inflammatory properties in animal models, suggesting its potential for treating inflammatory conditions.
- Antioxidant Activity : In vitro assays revealed that it possesses antioxidant capabilities, which may contribute to its neuroprotective effects.
Comparison with Similar Compounds
Pyrrolidinone Derivatives
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide (): Shares the benzodioxin-pyrrolidinone scaffold but substitutes the methylsulfonyl group with an ethylpiperazine carboxamide.
- 4-Amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)pyrrolidin-2-one hydrochloride (): Lacks the piperazine-carbonyl group entirely, replacing it with an amino substituent. Primarily used as a synthetic intermediate rather than a bioactive molecule, highlighting the critical role of the piperazine-sulfonyl group in pharmacological activity .
Piperazine-Linked Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (): Replaces the methylsulfonyl-piperazine with a fluorophenyl-piperazine group. Biological activity shifts toward neuropharmacological targets .
- 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one (): Substitutes the benzodioxin-pyrrolidinone core with a pyridinone ring. The isopropylsulfonyl group offers steric bulk, which may hinder binding to flat active sites compared to the methylsulfonyl group .
Key Findings:
Methylsulfonyl vs. Ethyl/Fluorophenyl Groups :
- The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity, improving interactions with polar enzyme pockets (e.g., kinase or protease targets) .
- Ethyl or fluorophenyl substituents prioritize lipophilic interactions, favoring membrane-bound receptors (e.g., GPCRs) .
Pyrrolidinone vs.
Data Table: Structural and Functional Comparison
Unique Attributes of the Target Compound
The methylsulfonyl-piperazine group distinguishes it from analogues by:
- Enhanced Polarity : Improves solubility and reduces off-target binding to lipid-rich tissues.
- Electron-Withdrawing Effects : Stabilizes the piperazine-carbonyli linkage, increasing metabolic stability compared to ethyl or aryl substituents .
- Targeted Bioactivity : Preferentially inhibits sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or kinases, as evidenced by its structural resemblance to FDA-approved sulfonamide drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
